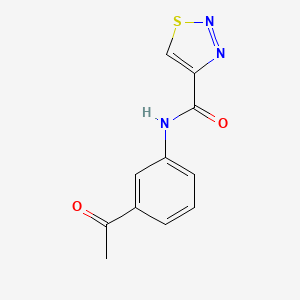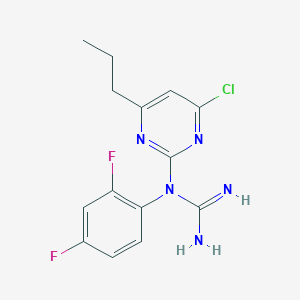
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in the structure of nucleic acids. This compound is characterized by a pyrimidine ring substituted with an amino group, a methyl group, and an oxo group, along with a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methyl-6-oxopyrimidine with methyl acrylate under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or acyl groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate involves its interaction with specific molecular targets. The amino and oxo groups on the pyrimidine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may inhibit enzymes by binding to their active sites or interfere with nucleic acid synthesis by mimicking natural nucleotides.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxy-6-methylpyrimidine: Similar structure but with a hydroxyl group instead of an oxo group.
2-Amino-6-methyl-4-pyrimidinol: Contains a hydroxyl group at the 4-position.
2-Amino-4-methyl-6-hydroxypyrimidine: Another hydroxyl-substituted pyrimidine derivative.
Uniqueness
Methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1(6H)-yl)propanoate is unique due to the presence of the propanoate ester group, which can influence its solubility, reactivity, and biological activity. This ester group differentiates it from other similar pyrimidine derivatives and can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 3-(2-amino-4-methyl-6-oxopyrimidin-1-yl)propanoate |
InChI |
InChI=1S/C9H13N3O3/c1-6-5-7(13)12(9(10)11-6)4-3-8(14)15-2/h5H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
GBIRBSDHQRGVRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,2,4]Triazolo[1,5-a]pyrimidine, 5-methyl-2-(methylthio)-](/img/structure/B13109701.png)





![5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)




![1-[4-(Hydroxymethyl)-2,5-dihydrothiophen-2-yl]pyrimidine-2,4-dione](/img/structure/B13109791.png)
